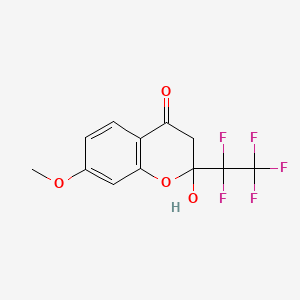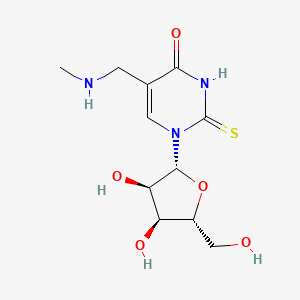
2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
OPC 4392 is a compound that has garnered significant interest in the field of neuropharmacology. It is known for its unique activity as an agonist at presynaptic dopamine receptors and an antagonist at postsynaptic dopamine D2 receptors . This dual activity has made it a subject of extensive research, particularly in the context of its potential therapeutic applications in treating psychiatric disorders such as schizophrenia .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of OPC 4392 involves several key steps. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of OPC 4392 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
化学反応の分析
反応の種類: OPC 4392は、次のようないくつかの種類の化学反応を起こします。
酸化: 化合物は、特定の条件下で酸化され、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応を使用して、化合物の官能基を修飾し、薬理学的特性を変化させることができます。
置換: OPC 4392は、特にピペラジンおよびキノリンオン部分で置換反応を起こし、異なる薬理学的プロファイルを有するアナログを形成することができます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主な生成物: これらの反応から形成される主な生成物には、OPC 4392のさまざまなアナログと誘導体が含まれ、それぞれが潜在的に独自の薬理学的特性を持っています 。
4. 科学研究における用途
化学: 化合物は、ドーパミン受容体モジュレーターの構造活性相関を研究するためのモデルとして役立ちます。
生物学: OPC 4392は、神経学的プロセスにおけるドーパミン受容体の役割を理解するための研究に使用されます。
科学的研究の応用
Chemistry: The compound serves as a model for studying the structure-activity relationships of dopamine receptor modulators.
Biology: OPC 4392 is used in research to understand the role of dopamine receptors in neurological processes.
Industry: OPC 4392 is used in the development of new pharmacological agents targeting dopamine receptors.
作用機序
OPC 4392は、二重の作用機序を通じてその効果を発揮します。
アゴニスト活性: シナプス前ドーパミン受容体では、OPC 4392はアゴニストとして作用し、ドーパミン放出を強化します。
アンタゴニスト活性: シナプス後ドーパミンD2受容体では、アンタゴニストとして作用し、ドーパミン効果を遮断します。この二重の活性は、脳内のドーパミンシグナル伝達を調節し、これは精神疾患における潜在的な治療効果にとって重要です.
類似化合物:
アリピプラゾール: OPC 4392と同様に、アリピプラゾールは、ドーパミンD2受容体に対する部分アゴニスト活性を持つドーパミン受容体モジュレーターです.
ブレクスピプラゾール: もう1つのドーパミン受容体モジュレーターであるブレクスピプラゾールは、同様の作用機序を持っていますが、薬理学的特性は異なります.
独自性: OPC 4392は、シナプス前ドーパミン受容体のアゴニストおよびシナプス後ドーパミンD2受容体のアンタゴニストとしての特定の二重の活性によりユニークです。 この独特のメカニズムは、アゴニストとアンタゴニスト活性のプロファイルが異なる可能性のある他のドーパミン受容体モジュレーターとは異なります 。
類似化合物との比較
Aripiprazole: Like OPC 4392, aripiprazole is a dopamine receptor modulator with partial agonist activity at dopamine D2 receptors.
Brexpiprazole: Another dopamine receptor modulator, brexpiprazole, has a similar mechanism of action but with different pharmacological properties.
Cariprazine: Cariprazine also shares similarities with OPC 4392 in terms of its activity at dopamine receptors.
Uniqueness: OPC 4392 is unique due to its specific dual activity as an agonist at presynaptic dopamine receptors and an antagonist at postsynaptic dopamine D2 receptors. This distinct mechanism sets it apart from other dopamine receptor modulators, which may have different profiles of agonist and antagonist activity .
特性
CAS番号 |
111073-34-8 |
|---|---|
分子式 |
C24H29N3O2 |
分子量 |
391.5 g/mol |
IUPAC名 |
7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C24H29N3O2/c1-18-5-3-6-23(19(18)2)27-14-12-26(13-15-27)11-4-16-29-21-9-7-20-8-10-24(28)25-22(20)17-21/h3,5-10,17H,4,11-16H2,1-2H3,(H,25,28) |
InChIキー |
RRLWEQBPSAFVAS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-(3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy)-2(1H)-quinolone OPC 4392 OPC-4392 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)



![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)








